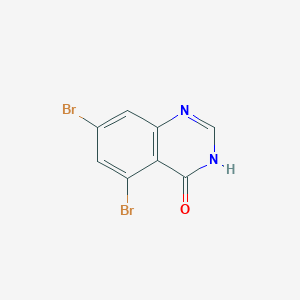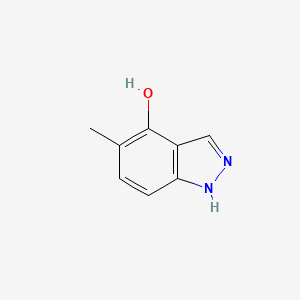
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
“Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C15H22ClNO3 . It is also known by its CAS number 1354487-55-0 .
Molecular Structure Analysis
The molecular weight of “Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate” is 299.79 . The compound consists of 15 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate” include a molecular weight of 299.79 . The compound should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Chemical Derivatives in Scientific Research
Biopolymer Modification and Application
Chemical derivatives, such as xylan esters, have been explored for their potential in biopolymer modification, resulting in new materials with specific properties tailored through chemical modification processes. For instance, xylan derivatives have been synthesized for use in various applications, including drug delivery systems due to their capability to form nanoparticles and their use as strength additives and antimicrobial agents in paper manufacturing (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014) Carbohydrate Polymers.
Chemosensors for Analyte Detection
Compounds like 4-Methyl-2,6-diformylphenol have been foundational in developing chemosensors, capable of detecting a wide range of analytes with high sensitivity and selectivity. This underscores the chemical derivatives' importance in creating diagnostic tools and sensors for environmental monitoring, healthcare, and industrial processes (Roy, P., 2021) Coordination Chemistry Reviews.
Environmental Impacts and Remediation
Research into the sorption behavior of phenoxy herbicides highlights the environmental relevance of understanding how chemical derivatives interact with soil and organic matter. This knowledge is crucial for assessing environmental contamination risks and developing effective remediation strategies (Werner, D., Garratt, J., & Pigott, G., 2012) Journal of Soils and Sediments.
Advanced Materials for Optoelectronics
Functionalization of molecules like quinazolines and pyrimidines has been shown to significantly impact the development of optoelectronic materials, demonstrating the vast potential of chemical derivatives in advancing technology in areas such as OLEDs, solar cells, and sensors (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018) Current Organic Synthesis.
Safety and Hazards
properties
IUPAC Name |
methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWNWCFFUUBIY-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)

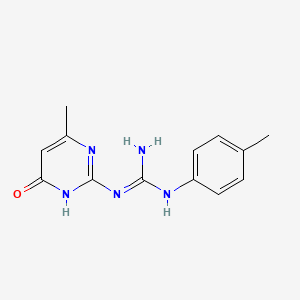
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
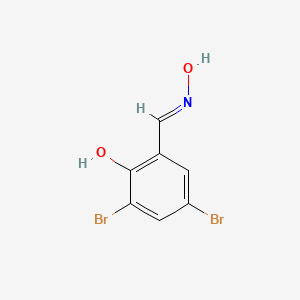
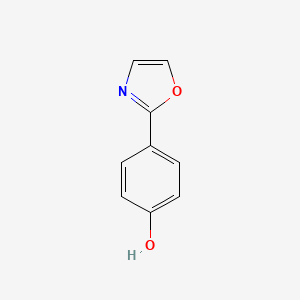
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
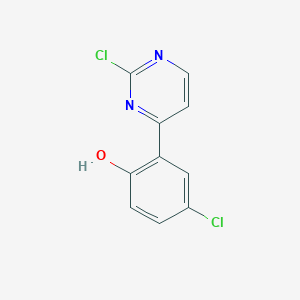

![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)

